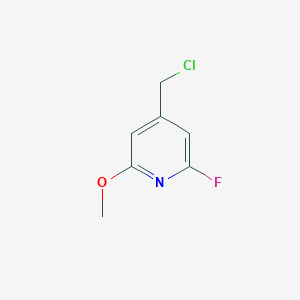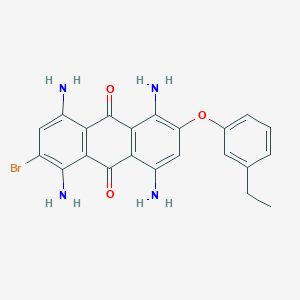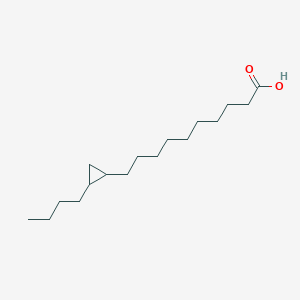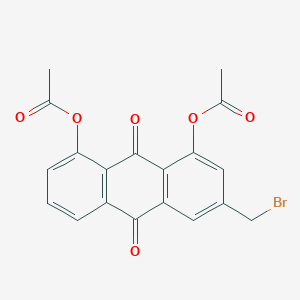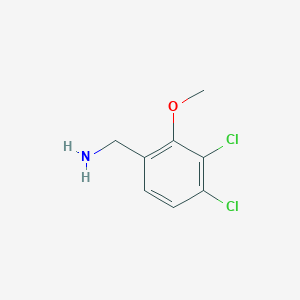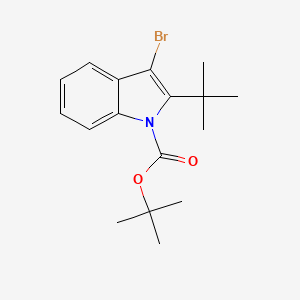
5-Bromo-2-(trifluoromethyl)isonicotinoylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(trifluoromethyl)isonicotinoylchloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structural properties, which include a bromine atom, a trifluoromethyl group, and an isonicotinoyl chloride moiety. These features make it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(trifluoromethyl)isonicotinoylchloride typically involves the reaction of 5-bromo-2-(trifluoromethyl)isonicotinic acid with thionyl chloride. This reaction is carried out under reflux conditions, where the acid is converted into the corresponding acyl chloride. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
化学反応の分析
Types of Reactions
5-Bromo-2-(trifluoromethyl)isonicotinoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 5-bromo-2-(trifluoromethyl)isonicotinoyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of 5-bromo-2-(trifluoromethyl)isonicotinic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of this compound.
Reduction Reactions: The major product is 5-bromo-2-(trifluoromethyl)isonicotinoyl alcohol.
Oxidation Reactions: The major product is 5-bromo-2-(trifluoromethyl)isonicotinic acid.
科学的研究の応用
5-Bromo-2-(trifluoromethyl)isonicotinoylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Bromo-2-(trifluoromethyl)isonicotinoylchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and isonicotinoyl chloride moiety contribute to the compound’s reactivity and ability to form covalent bonds with target molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-(trifluoromethyl)isonicotinonitrile
- 5-Bromo-2-(trifluoromethyl)pyridine-4-carbonitrile
- 2-Bromo-5-(trifluoromethoxy)pyridine
Uniqueness
5-Bromo-2-(trifluoromethyl)isonicotinoylchloride is unique due to its combination of a bromine atom, a trifluoromethyl group, and an isonicotinoyl chloride moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced reactivity and specificity in chemical reactions and biological interactions.
特性
CAS番号 |
1070972-53-0 |
|---|---|
分子式 |
C7H2BrClF3NO |
分子量 |
288.45 g/mol |
IUPAC名 |
5-bromo-2-(trifluoromethyl)pyridine-4-carbonyl chloride |
InChI |
InChI=1S/C7H2BrClF3NO/c8-4-2-13-5(7(10,11)12)1-3(4)6(9)14/h1-2H |
InChIキー |
NHZZYJBMABDDLN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate](/img/structure/B13138910.png)
![(2Z)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13138920.png)
![[3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]-](/img/structure/B13138929.png)
![[1(2H),3'-Bipyridin]-2-one](/img/structure/B13138935.png)
